molecular formula C2H7N3O3 B3243874 1-Methyl-1-nitrosourea hydrate CAS No. 1598381-38-4

1-Methyl-1-nitrosourea hydrate

Cat. No.: B3243874
CAS No.: 1598381-38-4
M. Wt: 121.10 g/mol
InChI Key: HVDUTFJJUOAKOO-UHFFFAOYSA-N
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Description

1-Methyl-1-nitrosourea hydrate is an organic compound with the chemical formula C2H5N3O2·H2O. It is a member of the nitrosourea family, known for its alkylating properties. This compound is recognized for its mutagenic, carcinogenic, and cytotoxic effects, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-nitrosourea hydrate can be synthesized through the reaction of methylamine with nitrous acid, followed by the addition of urea. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of reagents to prevent decomposition and ensure high yield. The process includes the use of methylamine hydrochloride, sodium nitrite, and urea, with the reaction carried out in an aqueous medium .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-nitrosourea hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 1-Methyl-1-nitrosourea hydrate involves the transfer of its methyl group to nucleophilic sites on DNA, leading to the formation of methylated DNA bases. This alkylation process results in DNA damage, which can cause mutations, cell cycle arrest, and apoptosis . The compound targets various molecular pathways, including those involved in DNA repair and cell cycle regulation .

Properties

IUPAC Name

1-methyl-1-nitrosourea;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDUTFJJUOAKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)N=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598381-38-4
Record name Urea, N-methyl-N-nitroso-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1598381-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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